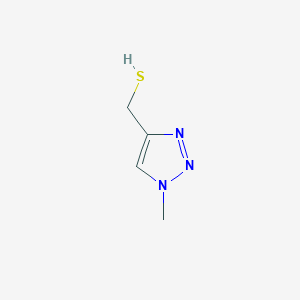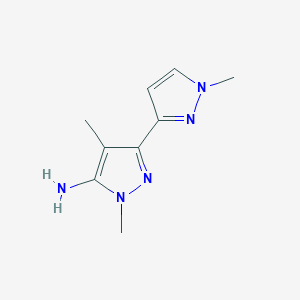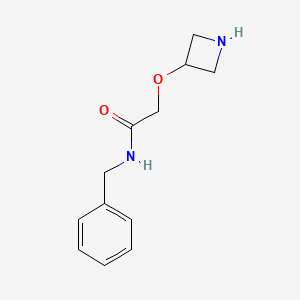![molecular formula C10H10N2O B13306801 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of the carboxaldehyde group at the 3-position and methyl groups at the 2- and 5-positions further defines its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyridine with an aldehyde under acidic conditions, followed by cyclization and oxidation steps. For instance, the reaction of 2-aminopyridine with 2,5-dimethylbenzaldehyde in the presence of an acid catalyst can yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and purification methods is also critical in industrial settings to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-methanol.
Substitution: 2,5-Dimethyl-3-bromo-imidazo[1,2-a]pyridine.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antituberculosis agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethyl-imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
Imidazo[1,5-a]pyridine-3-carboxaldehyde: Another imidazo-pyridine derivative with similar structural features.
Uniqueness
2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2- and 5-positions can affect the compound’s electronic properties and steric interactions, making it distinct from other imidazo-pyridine derivatives.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2,5-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-10-11-8(2)9(6-13)12(7)10/h3-6H,1-2H3 |
InChI-Schlüssel |
AASYLQVDZHSOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=NC(=C(N12)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)

![1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13306730.png)

amine](/img/structure/B13306740.png)

![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)





